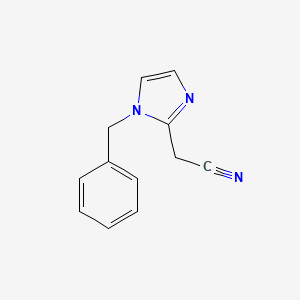

(1-benzyl-1H-imidazol-2-yl)acetonitrile

Description

Significance of Imidazole (B134444) Derivatives as Privileged Scaffolds in Synthetic and Applied Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of synthetic and medicinal chemistry. researchgate.net Its unique structural and electronic properties have earned it the designation of a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. google.com This versatility stems from the imidazole nucleus's ability to act as both a hydrogen bond donor and acceptor, its aromatic stability, and its capacity for substitution at various positions, allowing for the creation of diverse molecular libraries. mdpi.com

The significance of the imidazole moiety is underscored by its presence in a wide array of vital biological molecules. For instance, it forms the core of the essential amino acid histidine, which plays a critical role in enzyme catalysis and protein structure. cymitquimica.com It is also a key component of histamine, a crucial neurotransmitter and mediator of immune responses. researchgate.netcymitquimica.com

In the realm of pharmaceuticals, imidazole derivatives are integral to a vast number of drugs with a broad spectrum of therapeutic applications. bldpharm.comkau.edu.sa These include antifungal agents like ketoconazole, anti-ulcer drugs such as cimetidine, and anticancer therapies. mdpi.combldpharm.com The development of novel imidazole-containing compounds remains a highly active area of research, with ongoing efforts to create agents for treating cancer, inflammation, microbial infections, and a host of other diseases. mdpi.comcymitquimica.comclockss.org The ability of the imidazole scaffold to be readily modified and incorporated into more complex structures makes it an invaluable tool for drug discovery and development. google.combldpharm.com

Strategic Importance of the Acetonitrile (B52724) Moiety as a Synthon in Organic Transformations

Acetonitrile (CH₃CN) is more than just a common polar aprotic solvent in the laboratory; it is a strategically important two-carbon building block, or "synthon," in organic synthesis. researchgate.netacs.org A synthon is a conceptual unit within a molecule that represents a potential starting reagent for its synthesis. The acetonitrile moiety is particularly valued for its cyano group (-C≡N), which can be transformed into a variety of other functional groups, and for the acidity of its α-protons (the hydrogens on the methyl group).

The inherent electron-withdrawing nature of the cyano group makes the adjacent carbon atom susceptible to deprotonation, forming a nucleophilic carbanion. researchgate.net This nucleophile can then participate in a wide range of carbon-carbon bond-forming reactions, a fundamental process in the construction of complex organic molecules. researchgate.net Furthermore, the cyano group itself can be used as a source of nitrogen for the synthesis of nitrogen-containing heterocycles, such as oxazoles.

The versatility of acetonitrile as a synthon is demonstrated in numerous organic transformations, including:

Cyanomethylation: The addition of a -CH₂CN group to electrophiles.

Ritter Reaction: The reaction of a nitrile with a carbocation to form an amide.

Cyclization Reactions: Acting as a precursor for building heterocyclic rings like pyridines and pyrimidines. researchgate.net

Due to its low cost, accessibility, and diverse reactivity, acetonitrile is a powerful tool for chemists to construct complex molecules from simpler starting materials.

Research Landscape and Potential of (1-benzyl-1H-imidazol-2-yl)acetonitrile as a Multipurpose Chemical Entity

This compound is a chemical entity that combines the privileged imidazole scaffold with the synthetically versatile acetonitrile functional group. This unique combination makes it a valuable intermediate and building block in the synthesis of more complex, often biologically active, molecules.

While extensive research on this specific molecule is still emerging, its utility has been demonstrated in the field of medicinal chemistry. For instance, it serves as a key precursor in the synthesis of novel N-(1-benzyl-1H-imidazol-2-yl)amide derivatives that have been investigated as agonists for the melanocortin 1 receptor (MC1R). Additionally, related N-benzyl imidazole structures have been synthesized and evaluated as potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2), an important target for treating heart failure. cymitquimica.com

The reactivity of this compound is largely dictated by the cyanomethyl group attached to the C2 position of the imidazole ring. By analogy with the well-documented chemistry of 1H-benzimidazole-2-acetonitriles, the active methylene (B1212753) group (-CH₂CN) is a potent nucleophile. researchgate.net This allows it to participate in a variety of important organic reactions, including:

Knoevenagel Condensation: Reaction with aldehydes and ketones. researchgate.net

Michael Addition: Addition to α,β-unsaturated carbonyl compounds. researchgate.net

Acylation and Cyclization: Reactions with acid chlorides or diketenes to form fused heterocyclic systems. researchgate.net

These reactions demonstrate the potential of this compound as a multipurpose starting material for constructing a wide range of fused imidazole heterocycles, which are themselves important classes of compounds in pharmaceutical research. researchgate.net The presence of the benzyl (B1604629) group at the N1 position also influences the molecule's solubility and steric properties, which can be fine-tuned in the design of new chemical entities.

Table 1: Chemical Properties of this compound An interactive data table based on the data in the text.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| Synonyms | N-benzyl-2-cyanomethylimidazole, 1-Benzyl-2-cyanomethyl imidazole, 2-[1-benzylimidazol-2-yl]ethanenitrile |

| CAS Number | 21125-22-4 |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZHQSYXCWLVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355812 | |

| Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21125-22-4 | |

| Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 1h Imidazol 2 Yl Acetonitrile

Reactivity Governing Features of the Imidazole (B134444) Heterocycle

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its chemical character is amphoteric, meaning it can act as both an acid and a base. nih.govyoutube.com This dual nature, combined with its aromaticity, dictates its reactivity towards other chemical agents. The presence of a benzyl (B1604629) group at the N-1 position and an acetonitrile (B52724) group at the C-2 position in (1-benzyl-1H-imidazol-2-yl)acetonitrile significantly influences the inherent reactivity patterns of the parent imidazole core.

Nucleophilic and Electrophilic Substitution Propensities of the Imidazole Ring

Conversely, nucleophilic substitution on the imidazole ring is much less common unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.net While nucleophilic substitution can sometimes occur at the C-2 position, this site is blocked in the title compound. nih.gov The pyridine-like nitrogen at the N-3 position possesses a lone pair of electrons in an sp2 hybrid orbital, which allows it to act as a nucleophile in reactions such as alkylation. youtube.com

Table 1: General Substitution Propensities of the Imidazole Ring

| Reaction Type | Position(s) of Attack | Governing Factors |

|---|---|---|

| Electrophilic Substitution | C-4, C-5 | Electron-rich nature of the aromatic π-system. nih.govglobalresearchonline.net |

| Nucleophilic Attack | N-3 | Availability of a lone pair on the sp2-hybridized nitrogen. youtube.com |

| Nucleophilic Substitution | C-2, C-4, C-5 | Generally disfavored unless strong electron-withdrawing groups are present. globalresearchonline.net |

Influence of Tautomerism and Protonation States on Reactivity

The parent imidazole molecule exhibits tautomerism, where a hydrogen atom can be located on either of the two nitrogen atoms, making them chemically equivalent. nih.gov However, in this compound, the substitution of the benzyl group at the N-1 position precludes this specific type of tautomerism.

Despite the absence of N-H tautomerism, the protonation state of the molecule is a critical determinant of its reactivity. The N-3 nitrogen atom is basic (pKaH of the imidazolium (B1220033) ion is ~7.1) and can be protonated by acids to form a stable imidazolium salt. nih.gov This protonation has a profound effect on the electronic nature of the ring.

Protonated State: Upon protonation at N-3, a positive charge is introduced into the heterocycle. This converts the imidazole ring into a more electron-deficient system. The increased electron-withdrawing nature of the protonated ring enhances the acidity of the protons on the acetonitrile side chain and can influence the regioselectivity of subsequent reactions. Theoretical studies on protonated imidazoles show that tautomerism can still occur between aromatic and non-aromatic forms, with the relative stability being influenced by substituents and facilitated by solvents capable of forming hydrogen-bond networks. researchgate.net

Neutral State: In its neutral form, the imidazole ring is electron-rich, and the N-3 nitrogen's lone pair is available for nucleophilic attack. youtube.com The molecule's amphoteric character allows it to facilitate proton transfer reactions, acting as either a proton donor or acceptor depending on the reaction conditions. nih.gov The reactivity can be significantly different in acidic versus basic media due to the change in protonation state. quora.com

Transformations Involving the Acetonitrile Side Chain

The acetonitrile group (-CH₂CN) attached to the C-2 position of the imidazole ring is a versatile functional group that engages in a wide array of chemical transformations. Its reactivity is largely centered on the acidity of the methylene (B1212753) protons and the electrophilic nature of the nitrile carbon.

Acidity and Nucleophilic Character of the Cyanomethyl Proton

The protons on the methylene carbon (the α-carbon) of the acetonitrile side chain are acidic. This acidity is due to the electron-withdrawing effects of both the adjacent cyano group and the imidazole ring. The C-2 position of the imidazole ring has a significant inductive effect, which is further modulated by the protonation state of the N-3 nitrogen.

In the presence of a base, one of these α-protons can be abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and serves as a key intermediate in many synthetic applications. The nucleophilic character of this carbanion has been extensively utilized in the synthesis of fused heterocyclic systems, drawing parallels from the reactivity of analogous 1H-benzimidazole-2-acetonitriles. These carbanions readily participate in substitution and addition reactions. researchgate.net

Intramolecular and Intermolecular Cyclization Reactions

The nucleophilic carbanion generated from this compound is a powerful tool for constructing more complex molecular architectures through cyclization reactions.

Intermolecular Cyclizations: The cyanomethyl carbanion can react with various external electrophiles in condensation and addition reactions that lead to new ring systems. Drawing from studies on analogous benzimidazole (B57391) systems, this includes reactions like the Michael addition to α,β-unsaturated compounds (chalcones) to yield pyridobenzimidazoles and condensation with enaminones or β-dicarbonyl compounds to form a variety of fused pyridines. researchgate.net For example, the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with chalcones in the presence of a catalytic amount of piperidine (B6355638) leads to the formation of pyridobenzimidazoles.

Intramolecular Cyclizations: The benzyl group at the N-1 position provides a unique opportunity for intramolecular cyclization. Under appropriate conditions, such as in the presence of a strong acid like triflic acid, an intramolecular Friedel-Crafts-type reaction can occur. In this process, the activated acetonitrile side chain could cyclize onto the phenyl ring of the benzyl group. Similar intramolecular cyclizations have been reported for related N-benzyl heterocyclic systems, such as 1-benzyl-2-(nitromethylene)pyrrolidines, which cyclize to form pyrrolo[1,2-b]isoquinolinium salts. figshare.comresearchgate.net This pathway offers a direct route to polycyclic structures containing the imidazole nucleus.

Table 2: Examples of Cyclization Reactions Involving Heterocyclic Acetonitriles

| Reaction Type | Reactants (Based on Analogous Systems) | Product Type | Reference |

|---|---|---|---|

| Intermolecular Michael Addition | 2-Cyanomethyl-benzimidazole + Chalcone | Pyridobenzimidazole | |

| Intermolecular Condensation | 2-Cyanomethyl-benzimidazole + Enaminone | Pyrido[1,2-a]benzimidazole | researchgate.net |

| Intramolecular Cyclization | 1-Benzyl-2-(nitromethylene)pyrrolidine + Triflic Acid | Pyrrolo[1,2-b]isoquinolinium salt | figshare.com |

Radical Generation and Reactivity Pathways of the Acetonitrile Group

Beyond its ionic reactivity, the acetonitrile side chain can also participate in radical reactions. A hydrogen atom can be abstracted from the methylene bridge by a radical initiator, such as a tert-butoxy (B1229062) radical generated from di-tert-butyl peroxide (DTBP), to form a cyanomethyl radical (•CH₂CN). mdpi.com

This radical is stabilized by the adjacent cyano group and the imidazole ring. Once formed, this radical intermediate can engage in several reaction pathways:

Radical Addition: The cyanomethyl radical can add across carbon-carbon double or triple bonds. For instance, it can add to alkynes to generate vinyl radicals, which can then undergo further reactions, including cyclization. mdpi.com

H-atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to propagate a radical chain reaction. nih.gov

While much of the research has focused on radical reactions of the parent acetonitrile molecule, these principles are applicable to the acetonitrile moiety in more complex structures like this compound. mdpi.comnih.gov Control experiments in various syntheses involving acetonitrile have confirmed the involvement of radical processes through the use of radical traps like TEMPO. mdpi.com

Chemical Behavior of the N-Benzyl Substituent

The N-benzyl group in this compound, while generally stable, can be cleaved under specific chemical conditions. This debenzylation is a common strategy in organic synthesis to deprotect the nitrogen atom of the imidazole ring, allowing for further functionalization. The primary methods for the removal of the N-benzyl group from N-benzyl imidazoles and related azaheterocycles involve hydrogenolysis and oxidative cleavage.

Hydrogenolysis: Catalytic hydrogenation is a widely employed method for N-debenzylation. This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net The efficiency of this process can be influenced by factors such as catalyst loading, hydrogen pressure, and the presence of additives. For instance, the use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), has been shown to facilitate the hydrogenative deprotection of N-benzyl groups. researchgate.net This facilitation is attributed to the acidic nature of the co-catalyst, which can mitigate the inhibitory effects of the amine product on the palladium catalyst.

Oxidative Cleavage: The N-benzyl group can also be removed through oxidation. A notable method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with the bubbling of oxygen. researchgate.net This base-promoted oxidation provides a complementary approach to the more common hydrogenolysis and is particularly useful when the molecule contains other functional groups that are sensitive to reduction. researchgate.net Another oxidative method utilizes N-iodosuccinimide (NIS), which can effect the debenzylation of dibenzylamines, with the degree of debenzylation being tunable by the stoichiometry of NIS and the presence of water.

The reactivity of the benzylic protons on the N-benzyl group itself is also a consideration. These protons are more acidic than typical aliphatic protons due to the stabilization of the resulting carbanion by the adjacent aromatic ring. fiveable.me This increased acidity can play a role in certain base-mediated reactions, potentially leading to side reactions if not carefully controlled.

Table 1: Methods for N-Debenzylation of N-Benzyl Azaheterocycles

| Method | Reagents and Conditions | Substrate Scope | Reference(s) |

| Hydrogenolysis | Pd/C, H₂ | Broad, but sensitive to reducible groups like alkenes or alkynes. | researchgate.net |

| Facilitated Hydrogenolysis | Pd/C, Nb₂O₅/C, H₂ | Effective for various N-benzyl amines. | researchgate.net |

| Oxidative Cleavage | KOtBu, DMSO, O₂ | Good for a variety of nitrogen-containing heterocycles. | researchgate.net |

| Oxidative Cleavage | N-Iodosuccinimide (NIS) | Effective for benzylamino alcohols. |

In-depth Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing synthetic routes. The most studied reactions of this compound and its analogs involve the active methylene group of the acetonitrile substituent.

The protons on the carbon atom situated between the imidazole ring and the nitrile group (the α-carbon) are acidic due to the electron-withdrawing effects of both the imidazole ring and the cyano group. In the presence of a base, this methylene group can be deprotonated to form a resonance-stabilized carbanion. This carbanion is a key reactive intermediate in many of the transformations that this compound undergoes.

The formation of this carbanion has been proposed as the initial step in various condensation and substitution reactions. For example, in reactions with electrophiles, the carbanion acts as a potent nucleophile. Spectroscopic evidence for the formation of such carbanionic intermediates in related systems has been inferred from trapping experiments and the observed reaction products. While direct spectroscopic observation (e.g., via low-temperature NMR) of the carbanion of this compound is not widely reported in the literature, its existence is strongly supported by the types of reactions it participates in, such as alkylations and additions to carbonyl compounds.

Computational studies on related imidazolylacetonitrile systems could provide further insight into the structure, stability, and reactivity of this proposed carbanion intermediate. Such studies can help to map the potential energy surface of reactions involving this intermediate and predict the most likely reaction pathways.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the rate of reaction of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D).

For reactions of this compound that involve the deprotonation of the active methylene group, a primary kinetic isotope effect would be expected if this deprotonation is the rate-determining step. By synthesizing the deuterated analog, this compound-d₂, and measuring its reaction rate relative to the non-deuterated compound, the magnitude of the KIE (kH/kD) can be determined. A significant primary KIE (typically kH/kD > 2) would provide strong evidence that the C-H bond cleavage at the methylene bridge is a critical part of the slowest step of the reaction. nih.gov

Secondary kinetic isotope effects can also provide valuable mechanistic information. For instance, if the N-benzyl group were deuterated at its benzylic position, a small secondary KIE might be observed in reactions where there is a change in hybridization or steric environment at the nitrogen atom during the rate-determining step.

While specific experimental KIE studies on this compound are not extensively documented in the literature, the principles of KIE can be applied to hypothesize about its reaction mechanisms. For example, in a base-catalyzed condensation reaction, the absence of a significant KIE upon deuteration of the methylene bridge would suggest that the initial deprotonation is a rapid pre-equilibrium step, and a subsequent step, such as the nucleophilic attack of the carbanion on an electrophile, is rate-determining.

Table 2: Theoretical Application of Kinetic Isotope Effects (KIE) for Mechanistic Elucidation

| Position of Deuteration | Type of KIE | Expected kH/kD Value | Mechanistic Implication |

| Methylene Bridge (-CH₂CN) | Primary | > 2 | C-H bond breaking is part of the rate-determining step. |

| Methylene Bridge (-CH₂CN) | Primary | ≈ 1 | C-H bond breaking is not part of the rate-determining step. |

| Benzylic position of N-benzyl group | Secondary | > 1 or < 1 | Change in hybridization or steric environment at the N-atom in the transition state. |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a comprehensive analysis of (1-benzyl-1H-imidazol-2-yl)acetonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required.

Comprehensive 1D and 2D NMR Techniques (e.g., COSY, NOESY, ROESY, EXSY, HMQC, HMBC)

1D NMR: ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons in the molecule. The chemical shifts, integration (for ¹H), and coupling patterns would offer clues to the electronic environment and connectivity of the atoms. For instance, in related 1-benzyl-imidazole structures, the benzylic protons typically appear as a singlet, and the aromatic protons of the benzyl (B1604629) and imidazole (B134444) rings exhibit characteristic chemical shifts and splitting patterns.

2D NMR: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a series of 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzyl and imidazole rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the benzyl group to the N1 position of the imidazole ring and the attachment of the acetonitrile (B52724) group to the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be valuable in determining the preferred conformation of the molecule in solution, for example, the relative orientation of the benzyl and imidazole rings.

EXSY (Exchange Spectroscopy): This technique is used to study dynamic processes such as chemical exchange. It would be particularly relevant for investigating potential tautomeric or rotameric equilibria.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical values for similar compounds.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 (imidazole) | 7.10 | d | 1.2 |

| H-5 (imidazole) | 6.95 | d | 1.2 |

| CH₂ (benzyl) | 5.30 | s | - |

| Ar-H (benzyl) | 7.25-7.40 | m | - |

| CH₂ (acetonitrile) | 3.80 | s | - |

Analysis of Rotameric and Tautomeric Equilibria in Solution

The potential for restricted rotation around the C-N bond connecting the benzyl group and the imidazole ring could lead to the existence of different rotamers. Furthermore, while less common in N-substituted imidazoles, the possibility of tautomerism involving the acetonitrile group could be investigated. Variable-temperature NMR studies would be a key method to explore these dynamic phenomena. Changes in the NMR spectra, such as the broadening or coalescence of signals as the temperature is varied, can provide quantitative information about the energy barriers and populations of different conformers or tautomers in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) | 2240 - 2260 |

| C=N, C=C (imidazole ring) | 1500 - 1650 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound, which is C₁₂H₁₁N₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the benzyl group (C₇H₇), leading to a prominent peak.

Cleavage of the acetonitrile group (CH₂CN).

Fragmentation of the imidazole ring.

X-ray Diffraction Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This analysis would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Analysis of Crystal Packing Patterns and Supramolecular Architecture

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., C-H···N), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions govern the supramolecular architecture and influence the physical properties of the solid material. For related 1-benzyl-1H-benzimidazole structures, crystal packing is often stabilized by C-H···N hydrogen bonds and C-H···π interactions. A similar analysis for this compound would be crucial for a complete solid-state characterization.

A summary of hypothetical crystallographic data is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Z | 4 |

Characterization of Hydrogen Bonding Networks (N—H···O, C—H···O, C—H···N)

While this compound itself lacks the classic N-H or O-H donor groups for conventional strong hydrogen bonds, the crystal packing of related imidazole and benzimidazole (B57391) structures is often stabilized by a network of weaker C—H···O and C—H···N hydrogen bonds. The nitrile group (C≡N) and the imidazole nitrogen atoms are potential hydrogen bond acceptors, while various C-H bonds on the benzyl and imidazole rings can act as donors.

Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy can also probe these interactions. The formation of a C—H···N or C—H···O hydrogen bond typically results in a small red shift (a shift to lower wavenumber) of the C-H stretching vibration frequency. For instance, studies on various imidazole derivatives have used FTIR to verify the formation of hydrogen-bonded oligomers and to study the influence of ions on these networks. chem-soc.si

The characterization of hydrogen bonds in imidazole derivatives is an active area of research. In a series of synthesized imidazole compounds, X-ray crystallography and Hirshfeld surface analysis were employed to study N-H···N and O-H···N intermolecular hydrogen bonds. semanticscholar.org These studies highlight how the substitution pattern on the imidazole ring dictates the nature of the hydrogen bonding network. semanticscholar.org For example, the presence of a hydroxyl group can lead to strong O-H···N interactions, which can be confirmed by the presence of characteristic red spots on d-norm Hirshfeld surfaces. semanticscholar.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to quantify the energetics of these interactions. For polymorphs of a bis(pyridinyl)-substituted benzimidazole, DFT calculations estimated the energy of C-H···N interactions to be in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov

Below is a table summarizing typical hydrogen bond parameters found in related imidazole and benzimidazole crystal structures.

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| C—H···N | C(benzyl) | N(imidazole) | ~3.4 | ~150 | nih.gov |

| C—H···N | C(imidazole) | N(imidazole) | ~3.3 | ~145 | nih.gov |

| O—H···N | O-H | N(imidazole) | ~2.7 | >170 | semanticscholar.orgdoaj.org |

| N—H···O | N-H | O(carbonyl) | ~2.9 | ~175 | rsc.org |

This table presents representative data from studies on related compounds to illustrate typical geometries.

Investigation of π-π Stacking and Cation-π Interactions

Aromatic rings, such as the benzyl and imidazole moieties in this compound, can engage in π-π stacking interactions. These are non-covalent interactions that arise from the electrostatic and van der Waals forces between the electron clouds of aromatic systems. These interactions are fundamental in determining the packing of aromatic molecules in crystals and play a significant role in the structure of biological macromolecules.

In the crystal structure of 1-benzyl-1H-benzimidazole, C—H···π interactions are observed, where a C-H bond points towards the center of an adjacent aromatic ring, contributing to the stability of the crystal packing. nih.govresearchgate.net The geometry of these interactions involves specific distances and angles between the C-H bond and the plane of the π-system.

Studies on furan-substituted benzimidazoles have provided detailed insights into both π-π and C-H···π interactions through crystallographic analysis and DFT calculations. nih.gov These studies revealed both "head-to-tail" and "head-to-head" stacking arrangements. nih.gov The interacting aromatic rings are typically slipped or offset with respect to each other, rather than being perfectly co-facial, to minimize electrostatic repulsion. The interaction energies for these π-π and C-H···π contacts were calculated to be substantial, in the range of -39 to -55 kJ mol⁻¹, highlighting their importance in the supramolecular assembly. nih.gov

Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions. For a phenol-substituted benzimidazole, this analysis was used to explore C—H···π interactions within the extended crystal structure. doaj.org

While cation-π interactions are less likely in the neutral this compound molecule, they are highly relevant in protonated or quaternized derivatives (imidazolium salts). In such cases, the positively charged imidazolium (B1220033) ring can interact favorably with the electron-rich face of a benzyl group on a neighboring molecule. Research on imidazolium-based ionic liquids and benzimidazolium salts frequently investigates these interactions. mdpi.combiointerfaceresearch.com

The table below summarizes key parameters for π-π stacking interactions observed in related benzimidazole structures.

| Interaction Type | Interacting Rings | Centroid-to-Centroid Distance (Å) | Slip Distance (Å) | Calculated Interaction Energy (kJ mol⁻¹) | Reference |

| π-π Stacking | Benzene (B151609)···Imidazole | ~3.8 | ~1.5 | -39.8 | nih.gov |

| C—H···π | C-H···Benzene | ~3.5 (H to centroid) | - | -9.4 | nih.gov |

| π-π Stacking | Benzimidazole···Benzimidazole | ~3.7 | ~1.3 | -55.0 | nih.gov |

This table presents representative data from studies on related compounds to illustrate typical geometries and energies.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules related to (1-benzyl-1H-imidazol-2-yl)acetonitrile, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to predict geometric and electronic properties. biointerfaceresearch.com

In studies of similar 1,2-disubstituted benzimidazole (B57391) derivatives, DFT has been used to calculate optimized molecular geometries, including bond lengths and angles. nih.gov These calculated parameters can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For instance, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, these molecular orbital energies were key to understanding their reactive properties. biointerfaceresearch.com

Furthermore, DFT allows for the calculation of various molecular descriptors that provide insight into the electronic nature of the compound. These can include electronic energy, enthalpy, and Gibbs free energy, as detailed in the table below for hypothetical calculations on related imidazole (B134444) structures.

Table 1: Calculated Thermodynamic Parameters from DFT

| Parameter | Value |

|---|---|

| Electronic Energy (a.u.) | -685.123 |

| Enthalpy (a.u.) | -685.011 |

| Gibbs Free Energy (a.u.) | -685.178 |

Note: The values in this table are illustrative and based on typical DFT outputs for similar heterocyclic compounds.

Analysis of the Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, can identify the regions of a molecule that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack. biointerfaceresearch.comnih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed information on the conformational flexibility and dynamics of this compound over time.

In research on related 1-benzyl-1H-imidazoles, MD simulations have been used to model the interaction of these molecules with biological targets, such as enzymes. nih.gov For example, simulations can help understand how the benzyl (B1604629) and imidazole moieties orient themselves within a protein's active site. acs.org This is crucial for structure-based drug design, where the goal is to optimize the fit and interaction between a ligand and its receptor. nih.govacs.org

MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. The flexibility of the bond connecting the benzyl group to the imidazole ring, as well as the orientation of the acetonitrile (B52724) group, are key dynamic features that can be investigated. This flexibility can be crucial for its biological activity, allowing the molecule to adopt a specific conformation required for binding. acs.org

Table 2: Key Conformational Dihedral Angles from MD Simulations

| Dihedral Angle | Description | Average Value (degrees) |

|---|---|---|

| τ1 | C(phenyl)-C(benzyl)-N(imidazole)-C(imidazole) | 85.8 |

Note: The values are hypothetical, based on expected conformations and data from related structures like 1-benzyl-1H-benzimidazole where the dihedral angle between the imidazole and benzyl rings is reported as 85.77(4)°. nih.gov

Theoretical Prediction and Validation of Reaction Mechanisms

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of imidazole derivatives, theoretical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies.

A common route to synthesizing related imidazole structures involves the cyclization of intermediates. For example, the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole proceeds through the in-situ formation of an aminal from N-benzylethylenediamine and an aldehyde, followed by an oxidative cyclization. mdpi.comresearchgate.net

Theoretical models can be used to:

Validate the proposed mechanism: By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined.

Explain regioselectivity and stereoselectivity: Calculations can show why certain products are formed in preference to others.

Optimize reaction conditions: Understanding the reaction mechanism at a molecular level can help in selecting appropriate reagents, solvents, and temperatures to improve reaction yield and efficiency. mdpi.com

For this compound, theoretical studies could investigate the final step of its synthesis, which might involve the reaction of 1-benzyl-1H-imidazole with a reagent like chloroacetonitrile (B46850) or the cyclization of a suitable precursor. kau.edu.sa

Quantitative Structure-Reactivity and Structure-Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively.

In studies of imidazole and benzimidazole derivatives, QSAR models have been developed to predict their antibacterial activity. nih.gov These models use a set of calculated molecular descriptors to build a mathematical equation that relates these descriptors to an observed activity, such as the minimum inhibitory concentration (MIC). nih.gov

Relevant descriptors for a QSAR/QSPR study of this compound and its analogs could include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges. nih.gov

Topological Descriptors: Molecular connectivity indices and shape indices.

Physicochemical Descriptors: Hydration energy, logP (lipophilicity), and molar refractivity. nih.gov

A typical QSAR equation might take the form: log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

For example, a QSAR study on chloroaryloxyalkyl imidazole derivatives found a correlation between the logarithm of the MIC and descriptors such as HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-2-phenyl-1H-benzimidazole |

| 1,2-disubstituted benzimidazole |

| 1-benzyl-1H-imidazole |

| 1-benzyl-1H-benzimidazole |

| 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole |

| N-benzylethylenediamine |

| chloroacetonitrile |

| imidazole |

| benzimidazole |

Research Applications of 1 Benzyl 1h Imidazol 2 Yl Acetonitrile in Advanced Chemical Science

Strategic Building Block for Complex Heterocyclic Structures

The true strength of (1-benzyl-1H-imidazol-2-yl)acetonitrile lies in the reactivity of its active methylene (B1212753) group (the -CH2- part of the acetonitrile (B52724) substituent). The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent nitrile (-CN) and imidazole (B134444) groups. This allows for the easy formation of a carbanion, which is a potent nucleophile. This nucleophilicity is the cornerstone of its utility as a building block for more elaborate molecular structures.

While specific literature on this compound is focused, extensive research on analogous compounds, particularly 1H-benzimidazole-2-acetonitriles, provides a clear blueprint for its synthetic capabilities. kau.edu.sachemsynthesis.com The chemical principles governing the reactivity of the cyanomethyl group are directly transferable.

Synthesis of Multifunctionalized Imidazole Derivatives and Fused Ring Systems

The activated methylene group in this compound readily participates in a variety of carbon-carbon bond-forming reactions, leading to the construction of complex fused heterocyclic systems. These reactions typically involve an initial attack by the acetonitrile carbanion on an electrophilic species, followed by an intramolecular cyclization that often involves one of the imidazole nitrogen atoms.

Key synthetic transformations include:

Michael Additions: The carbanion generated from the title compound can add to α,β-unsaturated compounds like chalcones, which, after subsequent cyclization, can yield fused systems such as pyrido[1,2-a]imidazoles. kau.edu.sa

Condensation Reactions: Reaction with 1,3-dicarbonyl compounds, enaminones, or other bifunctional electrophiles provides a direct route to fused pyridine (B92270) rings. kau.edu.sa For instance, condensation with enaminones has been used to produce various pyridobenzimidazoles, and it is expected that this compound would undergo similar transformations. kau.edu.saresearchgate.net

Reaction with Halogenated Heterocycles: Nucleophilic substitution reactions with activated halogenated compounds, such as 2,3-dichloro-5,6-dicyanopyrazine, can lead to initial substitution followed by intramolecular cyclization to form complex fused systems like pyrrolo[b]pyrazines. kau.edu.saresearchgate.net A similar reaction of the closely related 1-methyl-1H-benzimidazole-2-acetonitrile with hexachlorobenzene (B1673134) has been shown to produce a condensed indole (B1671886) system, highlighting the versatility of this building block. kau.edu.saresearchgate.net

| Reaction Type | Electrophilic Partner | Resulting Fused System (by analogy) |

| Michael Addition | α,β-Unsaturated Ketones (Chalcones) | Pyrido[1,2-a]imidazoles |

| Condensation | Enaminones | Pyrido[1,2-a]imidazoles |

| Condensation | β-Dicarbonyl Compounds (e.g., Ethyl Acetoacetate) | Pyrido[1,2-a]imidazol-ones |

| Nucleophilic Substitution/Cyclization | Dihalo-azaheterocycles | Pyrrolo[b]pyrazines |

This table summarizes potential synthetic outcomes based on the established reactivity of analogous benzimidazole-2-acetonitriles. kau.edu.saresearchgate.net

Development of Novel Nitrogen-Containing Scaffolds

Beyond creating specific fused rings, this compound is a key starting material for developing novel molecular scaffolds containing nitrogen. nih.gov These scaffolds are of high interest in medicinal chemistry and materials science. The imidazole core itself is a "privileged structure" in drug discovery, and the ability to build upon it in a controlled manner is highly valuable. nih.govnih.gov

For example, reactions with isocyanates can lead to the formation of pyrimidine-fused systems. Acylation followed by heterocyclization of 2-(1H-imidazol-2-yl)acetonitriles with haloalkyl isocyanates has been shown to afford 1,2,3,5-tetrahydrobenzo nih.govnih.govimidazo[1,2-c]pyrimidines. kau.edu.sa This demonstrates how the acetonitrile and imidazole moieties can work in concert to construct entirely new, multifunctional heterocyclic frameworks. The benzyl (B1604629) group on the nitrogen atom of the title compound influences solubility and steric interactions, allowing for fine-tuning of the properties of the resulting scaffolds. nih.gov

Role in Catalysis and Ligand Design Research

The structural features of this compound, namely the imidazole ring and the nitrile group, make it a candidate for applications in coordination chemistry and catalysis. Both the sp2-hybridized nitrogen of the imidazole ring and the nitrogen of the nitrile group possess lone pairs of electrons, making them potential coordination sites for metal ions.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. escholarship.org The choice of the organic linker is crucial for determining the structure and properties of the resulting MOF. Imidazole-containing molecules are widely used as linkers in MOF synthesis, particularly in the creation of zeolitic imidazolate frameworks (ZIFs). escholarship.orgresearchgate.net

While direct use of this compound as a primary linker in a reported MOF is not prominent, its potential is clear. It could function as a monodentate ligand through its imidazole nitrogen. Furthermore, the nitrile group could be chemically modified (e.g., hydrolyzed to a carboxylic acid or converted to a tetrazole) to create a di- or multi-topic linker suitable for building robust, porous frameworks. rsc.orgresearchgate.net The benzyl group would project into the pores of the resulting framework, influencing the pore environment and affecting its selectivity for guest molecules. escholarship.org

Application as a Ligand Component in Homogeneous and Heterogeneous Catalytic Systems

The imidazole moiety is a core component of N-heterocyclic carbenes (NHCs), a class of powerful ligands in homogeneous catalysis. While the title compound is not an NHC precursor itself, the imidazole nitrogen is an excellent sigma-donor, capable of binding to transition metals and stabilizing catalytic species. Related imidazoline (B1206853) structures are well-known ligands for metal catalysis. mdpi.com The combination of the "soft" imidazole nitrogen and the "harder" nitrile nitrogen makes this compound a potential hemilabile ligand, where one group can reversibly bind and unbind from the metal center, facilitating catalytic cycles.

Supramolecular Chemistry and Self-Assembly Investigations

The non-covalent interactions of this compound dictate its solid-state structure and can be exploited in crystal engineering and the design of self-assembling systems. Analysis of the crystal structure of the closely related compound 1-benzyl-1H-benzimidazole reveals key interactions that are expected to be present in the title compound. researchgate.netnih.gov

The primary non-covalent forces at play include:

π-π Stacking: The electron-rich benzyl ring and the imidazole ring can engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state.

C-H···π Interactions: The hydrogen atoms on the benzyl and imidazole rings can interact with the electron clouds of adjacent aromatic rings. researchgate.net

Hydrogen Bonding: The un-benzylated nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor for C-H donors from neighboring molecules, often leading to the formation of chains or networks in the crystal lattice. researchgate.net

The crystal structure of 1-benzyl-1H-benzimidazole shows that the imidazole and benzyl rings are nearly perpendicular to each other, with a dihedral angle of approximately 85.8°. researchgate.netnih.gov This twisted conformation minimizes steric hindrance and influences how the molecules pack together. The nitrile group in this compound adds another potential interaction site, as it can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor.

| Interaction Type | Participating Groups | Significance |

| C-H···N Hydrogen Bond | Imidazole C-H / Benzyl C-H and Imidazole N | Links molecules into chains or networks. researchgate.net |

| C-H···π Interaction | C-H bonds and aromatic π-systems | Stabilizes crystal packing. researchgate.net |

| π-π Stacking | Benzyl and/or Imidazole rings | Contributes to molecular assembly. |

| Dihedral Angle | Benzyl Ring vs. Imidazole Ring | ~85.8° (by analogy); governs molecular shape and packing efficiency. researchgate.net |

This table summarizes key supramolecular interactions expected for this compound based on data from the analogous 1-benzyl-1H-benzimidazole. researchgate.netnih.gov

Engineering of Ordered Supramolecular Architectures and Thin Films

The rational design of ordered molecular assemblies is a primary goal of supramolecular chemistry. The structure of this compound is well-suited for creating such architectures. While specific studies on the formation of thin films using this exact molecule are not prevalent, the principles governing its assembly can be understood from closely related structures. The formation of ordered supramolecular structures is dictated by a variety of non-covalent interactions.

Fundamental Studies of Noncovalent Interactions in Crystal Engineering

Crystal engineering relies on understanding and exploiting noncovalent interactions to build solid-state architectures with desired properties. The study of this compound and its analogues provides fundamental insights into these interactions. Crystallographic studies of the closely related compound, 1-benzyl-1H-benzimidazole, reveal the precise nature of the forces at play. researchgate.netnih.gov

In the crystal structure of 1-benzyl-1H-benzimidazole, the packing is stabilized by a combination of C-H···N hydrogen bonds and C-H···π interactions. researchgate.netnih.gov The molecules are linked into chains along one crystal axis via C-H···N hydrogen bonds. nih.gov Furthermore, the packing is reinforced by C-H···π interactions involving both the benzene (B151609) and imidazole rings. researchgate.net A key structural feature is that the imidazole and benzyl rings are nearly perpendicular to each other, with a dihedral angle measured at 85.77(4)°. researchgate.netnih.gov This twisted conformation prevents the molecule from being planar and influences how the molecules approach each other to maximize favorable non-covalent contacts. These weak, yet collectively significant, interactions are foundational to crystal engineering and control the orientation of molecules within the crystal lattice. rsc.org

Table 1: Crystallographic and Interaction Data for the Analogous Compound 1-benzyl-1H-benzimidazole

| Parameter | Value | Source |

|---|---|---|

| Formula | C₁₄H₁₂N₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Key Noncovalent Interactions | C-H···N Hydrogen Bonds, C-H···π Interactions | researchgate.netnih.gov |

| Benzimidazole-Benzyl Dihedral Angle | 85.77(4)° | researchgate.netnih.gov |

This data is for the related compound 1-benzyl-1H-benzimidazole, as detailed crystallographic information for this compound is not available in the cited literature.

Development of Chemosensors and Functional Materials

The unique electronic properties of the imidazole ring make it an excellent scaffold for the development of chemosensors and other functional materials. The benzyl and acetonitrile substituents on the this compound framework can be used to tune these properties for specific applications.

Imidazole derivatives have emerged as promising platforms for fluorescent chemosensors, which can detect specific ions and molecules with high sensitivity. nih.gov Research has shown that imidazole-based sensors can be designed for the reversible detection of hazardous analytes like cyanide (CN⁻) and mercury (Hg²⁺) ions. rsc.orgscispace.com

In these sensor systems, the imidazole moiety acts as the signaling unit and a binding site. For example, certain imidazole derivatives exhibit fluorescence that is quenched upon binding with CN⁻ ions. rsc.orgscispace.com This sensing mechanism can proceed through the formation of a cyanohydrin adduct. rsc.orgscispace.com The resulting complex can then be used as a "turn-on" sensor for Hg²⁺, as the mercury ion facilitates the elimination of cyanide and restores fluorescence. rsc.orgscispace.com The versatility of the imidazole core allows for the development of sensors that are highly selective, with detection limits in the micromolar range. rsc.org While this compound itself is not a finished sensor, its core structure is an ideal starting point for creating such advanced sensing platforms.

Table 2: Performance of Example Imidazole-Based Fluorescent Chemosensors

| Sensor Scaffold | Target Analyte | Detection Mechanism | Detection Limit | Source |

|---|---|---|---|---|

| Diphenyl-imidazole derivative | CN⁻ | Fluorescence Quenching | 1.2 µM | rsc.orgscispace.com |

| Phenanthro-imidazole derivative | CN⁻ | Fluorescence Quenching | 0.8 µM | rsc.orgscispace.com |

| Cyanohydrin adduct of imidazole sensor | Hg²⁺ | Fluorescence Turn-On | - | rsc.orgscispace.com |

In the field of renewable energy, imidazole derivatives are gaining attention as components of organic dyes used in dye-sensitized solar cells (DSSCs). ekb.eg These dyes typically feature a Donor-π bridge-Acceptor (D-π-A) architecture, and the amphoteric nature of the imidazole motif allows it to function as any of these components. nih.gov The introduction of imidazole chromophores into the dye structure can enhance light-harvesting properties and reduce undesirable charge recombination reactions. nih.gov

This compound possesses structural elements that are highly relevant for a D-A type dye. The benzyl-imidazole portion can act as an electron donor, while the electron-withdrawing acetonitrile group can function as part of the acceptor or anchoring group that binds to the semiconductor (e.g., TiO₂) surface. Studies on various imidazole-based dyes have shown that modifying the substituents on the imidazole ring directly impacts the device's performance, including its power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc). ekb.egresearchgate.net For instance, different groups attached to the imidazole nitrogen can alter the dihedral angle between the donor and acceptor parts of the molecule, affecting solubility and preventing dye aggregation on the semiconductor surface, which in turn improves efficiency. ekb.egresearchgate.net Therefore, this compound serves as a valuable precursor for creating efficient, metal-free organic sensitizers for DSSCs.

Table 3: Performance of DSSCs with Different Imidazole-Based Sensitizers

| Imidazole Dye Substituent (at N1) | Power Conversion Efficiency (PCE) | Jsc (mA cm⁻²) | Voc (mV) | Source |

|---|---|---|---|---|

| Alkyl Chain | 2.01% | 3.75 | 0.73 | ekb.egresearchgate.net |

| Nitrobenzene | 0.96% | 1.59 | 0.080 | ekb.egresearchgate.net |

Precursor and Scaffold in Medicinal Chemistry Research and Drug Design

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The specific structure of this compound makes it a particularly useful building block in this domain.

The true synthetic value of this compound lies in the reactivity of its cyanomethyl (-CH₂CN) group. This group contains an active methylene that can be readily deprotonated to form a carbanion, which is a powerful nucleophile. This reactivity makes the compound an excellent synthon for constructing more complex, fused heterocyclic systems. kau.edu.sa

Reviews on the chemistry of the closely related 1H-benzimidazole-2-acetonitriles show that they are extensively used to synthesize a variety of fused polycyclic molecules with known biological activities. kau.edu.saresearchgate.net The acetonitrile group can participate in a wide range of chemical reactions, including:

Knoevenagel Condensations: Reaction with aldehydes and ketones to form new C-C double bonds. researchgate.net

Michael Additions: Addition to α,β-unsaturated carbonyl compounds. researchgate.net

Cyclocondensations: Reactions with bifunctional reagents to form new rings. kau.edu.sa

These reactions have been used to create fused systems like pyrrolo[1,2-a]benzimidazoles, pyridobenzimidazoles, and pyrimidobenzimidazoles. kau.edu.saresearchgate.net Furthermore, N-benzyl imidazole derivatives have been specifically designed as potent and selective inhibitors of enzymes such as aldosterone (B195564) synthase (CYP11B2), which is a target for treating congestive heart failure and myocardial fibrosis. acs.org The simple, nonchiral structure of 1-benzyl-1H-imidazoles allows them to fit effectively into enzyme active sites. acs.org Thus, this compound is both a versatile precursor for building complex heterocyclic libraries and a core scaffold for rational drug design. google.com

Table 4: Fused Heterocyclic Systems Synthesized from Acetonitrile Precursors

| Precursor Type | Reaction Type | Resulting Fused System | Potential Application | Source |

|---|---|---|---|---|

| 1H-Benzimidazole-2-acetonitrile | Reaction with hydrazonoyl halides | Pyrrolo[1,2-a]benzimidazoles | Pharmaceutical Interest | kau.edu.sa |

| 1H-Benzimidazole-2-acetonitrile | Knoevenagel reaction / Cyclization | Pyridobenzimidazoles | Biologically Active Molecules | researchgate.net |

Utilization as a Mechanistic Probe in Biochemical Pathway Investigations

This compound and its structural analogs have emerged as valuable tools for investigating the mechanisms of various biochemical pathways, primarily through their action as enzyme inhibitors. By studying the interactions of these compounds with specific enzymes, researchers can elucidate key aspects of enzyme structure, function, and the sequence of events within a metabolic pathway. This section details the application of these imidazole derivatives as mechanistic probes, with a focus on their role in understanding enzyme inhibition and structure-activity relationships.

The primary mechanism by which these compounds probe biochemical pathways is through the targeted inhibition of key enzymes. The imidazole moiety within these molecules often plays a crucial role by coordinating with metal ions present in the active sites of metalloenzymes. A significant area of investigation has been the inhibition of cytochrome P450 enzymes, such as aldosterone synthase (CYP11B2). acs.orgnih.govnih.govconsensus.app CYP11B2 is responsible for the final step in the biosynthesis of aldosterone, a steroid hormone that regulates blood pressure. nih.gov The nitrogen atoms in the imidazole ring of inhibitors can interact with the heme-iron center of CYP11B2, disrupting its catalytic activity and thereby blocking aldosterone production. consensus.app

Molecular modeling and docking studies have been instrumental in probing the binding modes of 1-benzyl-1H-imidazole derivatives within the active site of CYP11B2. acs.orgresearchgate.net These computational approaches have revealed that the benzyl group and other substituents on the imidazole ring engage in specific interactions with amino acid residues in the enzyme's active site, contributing to both the potency and selectivity of inhibition. acs.org For example, in silico models have shown that while the imidazole core interacts with the heme group, the substituents can influence the compound's orientation and fit within the binding pocket. acs.org This allows researchers to probe the topology and chemical environment of the active site.

The investigation of structure-activity relationships (SAR) for this class of compounds provides further mechanistic insights. By systematically modifying the structure of this compound and its analogs and assessing the impact on their inhibitory activity, scientists can map the functional regions of an enzyme's active site. For instance, the introduction of different substituents on the benzyl ring or the imidazole core can dramatically alter the inhibitory potency (IC50) and selectivity against related enzymes like CYP11B1 (steroid 11β-hydroxylase). acs.orgnih.gov The nitrile group in the acetonitrile moiety, for instance, has been shown to be a factor in the selectivity for CYP11B2 over CYP11B1. acs.org

Another significant application of these compounds as mechanistic probes is in the study of farnesyltransferase (FTase). nih.gov FTase is a key enzyme in the post-translational modification of Ras proteins, which are involved in cell signaling pathways that can lead to cancer when dysregulated. Imidazole-based inhibitors have been developed to target this enzyme. nih.gov Mechanistic studies with these inhibitors help to understand the binding requirements of the farnesyl pyrophosphate and protein substrates of FTase.

The table below summarizes the inhibitory activity of several 1-benzyl-1H-imidazole derivatives against various enzymes, illustrating how modifications to the core structure affect their potency and selectivity. This data is crucial for understanding the molecular interactions that govern these biochemical processes.

| Compound Name | Target Enzyme | IC50 (nM) | Key Mechanistic Insight |

| 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115) | CYP11B2 | 1.7 | High potency and selectivity, providing a model for the design of selective aldosterone synthase inhibitors. acs.orgresearchgate.net |

| 2,3,4,5-Tetrahydro-1-(1H-imidazol-4-ylmethyl)-7-(4-pyridinyl)-4-[2-(trifluoromethoxy)benzoyl]-1H-1,4-benzodiazepine | Farnesyltransferase | 24 | Demonstrates the importance of a hydrophobic substituent and an aryl ring for potent inhibition of farnesyltransferase. nih.gov |

| Pyrimidine (B1678525) derivative 22 | CYP11B2 | 13 (monkey) | A highly selective inhibitor, demonstrating that pyrimidine can be an effective metal-binding group for probing CYP11B2. nih.gov |

| R-fadrozole | CYP11B2 | 6.0 | A reference compound used in modeling studies to understand inhibitor binding to CYP11B2. acs.orgresearchgate.net |

By utilizing this compound and its analogs as chemical probes, researchers have been able to gain a deeper understanding of the mechanisms of crucial enzymes involved in cardiovascular disease and cancer. The detailed findings from inhibition studies, structure-activity relationships, and molecular modeling continue to guide the development of more potent and selective therapeutic agents.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of (1-benzyl-1H-imidazol-2-yl)acetonitrile and its derivatives is expected to pivot towards green chemistry principles to enhance efficiency and minimize environmental impact. wjbphs.com Current multi-step syntheses can be improved by adopting one-pot, multi-component reaction strategies, which are known to increase yields, simplify procedures, and reduce waste. asianpubs.org Methodologies that have proven successful for other substituted imidazoles, such as solvent-free reactions or the use of eco-friendly catalysts, offer a clear roadmap. asianpubs.orgresearchgate.net

Emerging catalytic systems are central to this evolution. The use of heterogeneous nanocatalysts, like nano-copper ferrite (B1171679) or zinc oxide nanoparticles, could facilitate easier separation and catalyst recycling, a significant advancement over traditional homogeneous catalysts. mdpi.comnih.gov Furthermore, the application of biocatalysts, such as lemon juice, has been shown to be effective for producing related triaryl-imidazoles, presenting an inexpensive, non-toxic, and biodegradable alternative. researchgate.net Energy-efficient techniques, including ultrasonic irradiation and microwave-assisted synthesis, can dramatically shorten reaction times from hours to minutes and improve yields, representing a more sustainable manufacturing approach. mdpi.comnih.gov The development of atom-economical methods, such as cross-dehydrogenative coupling (CDC) reactions, which form C-N bonds with water as the only byproduct, will be crucial for creating tetra-substituted imidazole (B134444) derivatives in a highly efficient manner. acs.org

Exploration of Unprecedented Reactivity and Transformation Pathways

The true synthetic value of this compound lies in the reactivity of its cyanomethyl (-CH2CN) group. This group is activated by the adjacent electron-withdrawing imidazole ring, making its methylene (B1212753) protons acidic and thus a prime site for a wide array of chemical transformations. While this compound's specific reactivity is not extensively documented, a close analogue, 1H-benzimidazole-2-acetonitrile, has been thoroughly studied as a versatile synthon for constructing fused heterocyclic systems. kau.edu.saresearchgate.net

Future research will likely explore analogous pathways for this compound. Key areas of investigation include:

Cyclocondensation Reactions: The active methylene group can react with various electrophiles to build new rings onto the imidazole core. For instance, reactions with reagents like hydrazonoyl halides or enaminones could lead to the formation of novel pyrrolo[1,2-a]imidazoles and pyrido[1,2-a]imidazoles, respectively. kau.edu.saresearchgate.net

Michael Additions and Knoevenagel Condensations: The carbanion generated from the acetonitrile (B52724) moiety is a potent nucleophile for Michael additions to α,β-unsaturated compounds and for Knoevenagel condensations with carbonyl compounds. kau.edu.sa These reactions provide a gateway to a diverse range of functionalized imidazole derivatives with extended side chains and complex substitution patterns.

Multicomponent Reactions: Its role as a C-nucleophile makes it an ideal candidate for multicomponent reactions, enabling the rapid assembly of complex molecules from simple precursors in a single step, which is highly desirable for creating compound libraries for screening purposes.

Exploring these pathways will significantly expand the chemical space accessible from this scaffold, yielding novel nitrogen-bridged heterocycles with potential applications in medicinal chemistry and materials science. kau.edu.sa

Integration with Advanced High-Throughput Screening and Characterization Technologies

The imidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in successful drug molecules. uobasrah.edu.iq Consequently, this compound is an excellent starting point for generating focused compound libraries for high-throughput screening (HTS). thermofisher.com HTS allows for the rapid testing of thousands of compounds against biological targets, accelerating the discovery of new lead molecules. researchgate.net Libraries derived from this core structure could be screened against a wide range of targets, including protein kinases, G-protein coupled receptors, and various enzymes, to identify novel inhibitors or modulators. thermofisher.comnih.gov

The synthesis of these libraries can be streamlined using automated parallel synthesis platforms, and the resulting compounds can be rapidly purified and analyzed. researchgate.net The characterization of these novel derivatives will rely on a suite of advanced analytical techniques. While standard methods like 1H and 13C NMR and FT-IR are essential, more sophisticated methods will be required for unambiguous structure elucidation. nih.govderpharmachemica.com High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition, while two-dimensional NMR techniques (e.g., HSQC, HMBC) are indispensable for definitively assigning the structure of complex, highly substituted imidazole derivatives. derpharmachemica.com The integration of these high-throughput and advanced characterization technologies will be vital for efficiently navigating from initial hit identification to lead optimization.

Expansion of Applications in Advanced Materials Science and Supramolecular Design

The structural characteristics of this compound make it a highly attractive building block, or tecton, for the field of materials science and supramolecular chemistry. The imidazole ring itself offers multiple sites for non-covalent interactions, which are the basis of self-assembly. mdpi.comresearchgate.net

Key molecular features and their potential applications include:

Metal Coordination: The sp2-hybridized nitrogen atom of the imidazole ring is an excellent coordination site for metal ions. researchgate.net This allows the molecule to be used as a ligand for creating coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials have applications in gas storage, catalysis, and sensing.

Hydrogen Bonding and π-π Stacking: The aromatic imidazole and benzyl (B1604629) rings facilitate π-π stacking interactions, while the nitrile group can act as a hydrogen bond acceptor. researchgate.netacs.org These directional, non-covalent forces can guide the self-assembly of molecules into well-ordered supramolecular structures, such as organogels, liquid crystals, and other soft materials. nih.gov

Functional Versatility: The combination of the hydrophobic benzyl group and the polar imidazole-acetonitrile headgroup gives the molecule an amphiphilic character. researchgate.net This balance can be tuned through further synthesis to control self-assembly in various solvents, leading to materials with tailored morphologies and properties, such as photoluminescence. researchgate.net

By leveraging these intrinsic properties, researchers can design and synthesize a new generation of functional materials derived from the this compound scaffold for use in electronics, photonics, and smart materials. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic methods for preparing derivatives of (1-benzyl-1H-imidazol-2-yl)acetonitrile?

Answer: The compound is frequently utilized in cyclocondensation reactions to synthesize heterocyclic systems. Two validated methods are:

- Method A : React bisaldehydes (10a-h, 1 mmol) with malononitrile (5, 2 mmol) and this compound (11, 2 mmol) in ethanol (25 mL) using piperidine (2 mmol) as a catalyst under reflux for 2 hours. Recrystallization from DMF or ethanol yields products like 1h (70% yield) .

- Method B : Combine bis(arylidene malononitrile) derivatives (13a, 13b, 13f) with this compound (11) in ethanol (15 mL) under similar reflux conditions. For example, 1a and 1f are obtained in high purity after recrystallization .

Q. Table 1: Comparative Synthesis Conditions

| Method | Substrate | Catalyst | Solvent | Yield (%) | Product Application |

|---|---|---|---|---|---|

| A | Bisaldehydes | Piperidine | EtOH | 70–91 | Bis(benzoimidazo[1,2-a]pyridines) |

| B | Arylidene malononitriles | Piperidine | EtOH | 70–85 | Bis(heterocyclic) compounds |

Q. How is this compound characterized structurally?

Answer: Key spectroscopic techniques include:

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (NIOSH-approved masks) is required if ventilation is inadequate .

- Storage : Store in sealed containers away from oxidizers (e.g., HNO₃) and ignition sources. Ethanol is a recommended solvent due to low reactivity .

- Waste Disposal : Treat as hazardous waste; incinerate in approved facilities to avoid environmental release .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cyclocondensation reactions?

Answer:

- Molecular Docking : Studies on benzimidazole derivatives (e.g., EGFR inhibitors) use software like AutoDock Vina to simulate binding affinities. For example, substituents like -Cl or -CH₃ at R2/R3 positions enhance hydrophobic interactions in kinase pockets .

- DFT Calculations : Optimize transition states using Gaussian09 to evaluate energy barriers in multicomponent reactions. Polar solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding .

Q. Table 2: Key Computational Parameters

| Parameter | Value/Description | Application Example |

|---|---|---|

| Binding Affinity (ΔG) | −8.5 to −10.2 kcal/mol | EGFR inhibition |

| Solvent Dielectric | ε = 24.55 (ethanol) | Reaction intermediate stabilization |

Q. What experimental design strategies optimize analytical methods for detecting this compound in complex matrices?

Answer:

- Factorial Design : Use a two-level full factorial design to optimize GC-FID variables (e.g., column temperature, carrier gas flow rate). Central composite designs improve resolution between ethanol and acetonitrile peaks in radiopharmaceutical analysis .

- Robustness Testing : Vary factors like injection volume (±10%) and detector sensitivity to validate method precision. Student’s t-test (α = 0.05) confirms statistical significance .

Q. How does substituent variation in this compound derivatives influence pharmacological activity?

Answer:

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (EWGs) : Nitrile (-C≡N) enhances metabolic stability but reduces solubility.

- Benzyl Substitution : Modulating the benzyl group’s position (ortho vs. para) affects binding to targets like tubulin or kinases. For example, Sb1 (R2 = -Cl) shows higher cytotoxicity (IC₅₀ = 2.1 µM) than Sb2 (R2 = -CH₃) in MCF-7 cells .

Q. Table 3: Pharmacological Data for Select Derivatives

| Compound | R1 | R2 | IC₅₀ (µM) | Target Protein |

|---|---|---|---|---|

| Sb1 | -H | -Cl | 2.1 | EGFR |

| Sb2 | -H | -CH₃ | 5.8 | Tubulin |

Q. What mechanistic insights explain the compound’s role in forming bis-heterocyclic systems?

Answer:

- Cyclocondensation Mechanism : The nitrile group acts as an electrophile, reacting with enolates from malononitrile or aldehydes. Piperidine deprotonates intermediates, facilitating nucleophilic attack and cyclization .

- Kinetic Studies : Pseudo-first-order kinetics (k = 0.12 min⁻¹) confirm rate-limiting imine formation in ethanol at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products